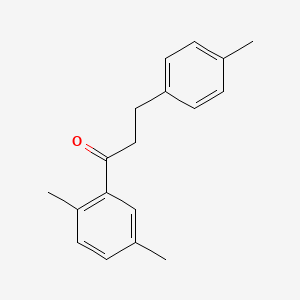
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone
Vue d'ensemble
Description
2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone is a heterocyclic organic compound . Its IUPAC name is 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one . It has a molecular weight of 252.35 and a molecular formula of C18H20O .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone can be represented by the canonical SMILES notation: CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C . This indicates the presence of two methylphenyl groups attached to a propiophenone backbone.Physical And Chemical Properties Analysis
2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone has a boiling point of 402.3ºC at 760 mmHg and a flash point of 174.9ºC . Its density is 1.021g/cm³ . It has one hydrogen bond acceptor and no hydrogen bond donors .Applications De Recherche Scientifique
Photochemical Synthesis Applications
- 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is used in photochemical synthesis. An example includes its role in the synthesis of octahydrobenzo-[b]thiophenes and hexahydrobenzo[b]thiophenes via consecutive radical ring closure, as demonstrated in the irradiation of 5-(2-propenyl)-2(5H)-thiophenone (Kiesewetter & Margaretha, 1987).
Synthesis and Stereochemistry of Phenols and Titanium Derivatives
- The compound is involved in the synthesis and study of stereochemistry and bonding in phenols and their titanium derivatives. This includes the examination of phenolic reagents and their structural aspects, as observed in the synthesis of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives (Turner et al., 2003).
Biodegradation Studies
- It plays a role in biodegradation studies, particularly in the context of environmental decontamination. An instance is its degradation by Ralstonia sp. SJ98, which utilizes it as a carbon source, as studied in the context of the biodegradation of 3-methyl-4-nitrophenol (Bhushan et al., 2000).
Synthesis of Dihydro-2(3H)-Thiophenone Derivatives
- This compound is used in the synthesis of dihydro-2(3H)-thiophenone derivatives. The reaction of thiiranes with diethyl malonate, for instance, yields various dihydro-2(3H)-thiophenone derivatives (Taguchi & Suhara, 1986).
Supramolecular Structure Studies
- It is integral in studying supramolecular structures, such as the investigation of crystalline structures involving weak hydrogen bonds, as seen in the study of 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-diones (Low et al., 2002).
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)10-11-18(19)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHYKLXNPZVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644128 | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-81-5 | |
| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



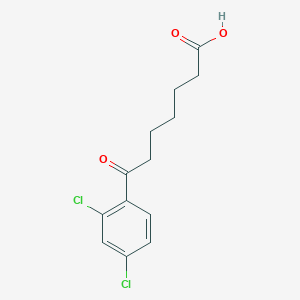



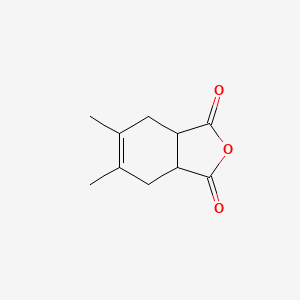


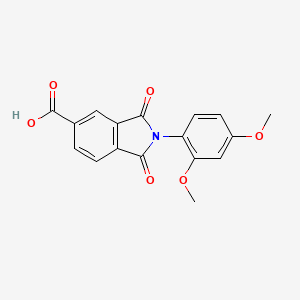
![2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3025030.png)


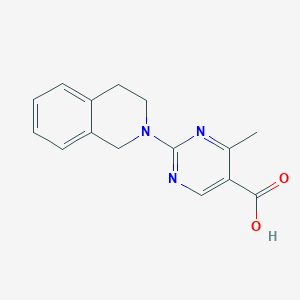

![5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3025036.png)